Trimethylsulfonium bromide

Description

The exact mass of the compound Trimethylsulfonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140307. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylsulfonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsulfonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

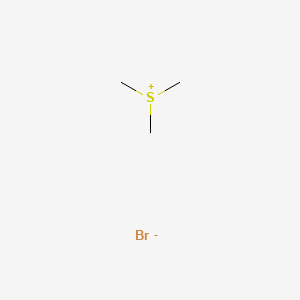

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethylsulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.BrH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTIICCWNAPLMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883945 | |

| Record name | Sulfonium, trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3084-53-5 | |

| Record name | Sulfonium, trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsulfonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3084-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonium, trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulfonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSULFONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59NCR7385 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Trimethylsulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Trimethylsulfonium bromide [(CH₃)₃SBr] is a quaternary sulfonium salt with significant applications in organic synthesis, particularly as a methylating agent and a precursor for the generation of sulfur ylides. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of robust and scalable chemical processes. This technical guide provides a comprehensive overview of the key physical characteristics of trimethylsulfonium bromide, including its molecular and structural properties, thermal behavior, solubility profile, and spectroscopic data. The information presented herein is synthesized from established literature and databases to provide a reliable resource for laboratory and development settings.

Molecular and Structural Properties

Trimethylsulfonium bromide is an ionic compound consisting of a trimethylsulfonium cation ([(CH₃)₃S]⁺) and a bromide anion (Br⁻). The central sulfur atom in the cation is trivalent and carries a positive charge.

Molecular Formula and Weight

Chemical Structure

The trimethylsulfonium cation possesses a pyramidal geometry around the sulfur atom, a consequence of the tetrahedral arrangement of the three methyl groups and a lone pair of electrons.

Diagram: Molecular Structure of Trimethylsulfonium Bromide

Caption: 2D representation of the ionic pairing in Trimethylsulfonium bromide.

Physical Appearance and Morphology

Trimethylsulfonium bromide is typically a white to light yellow or cream-colored crystalline solid or powder at room temperature.[1]

Thermal Properties

The thermal behavior of a compound is a critical parameter for its storage and application, particularly in reactions conducted at elevated temperatures.

Melting Point

The melting point of trimethylsulfonium bromide is often reported with decomposition. This indicates that upon heating to its melting point, the compound begins to break down. Reported values vary slightly across different sources, which is common for compounds that decompose upon melting.

| Property | Value | Source(s) |

| Melting Point | 190-200 °C | [2] |

| Melting Point | 203-206 °C (decomposes) | |

| Melting Point | 194–198 °C |

The variability in the reported melting point range can be attributed to the purity of the sample and the heating rate used during the measurement. It is crucial for researchers to determine the melting point of their specific batch of reagent as a purity check.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

Objective: To determine the melting point range of a sample of trimethylsulfonium bromide.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline trimethylsulfonium bromide is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second determination is performed with a slow heating rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Interpretation: A sharp melting point range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Profile

The solubility of trimethylsulfonium bromide is a key consideration for its use as a reagent in various solvent systems. As an ionic salt, its solubility is largely dictated by the polarity of the solvent.

Qualitative Solubility:

-

Water: Soluble[1]

-

Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO): Generally soluble.[3]

-

Nonpolar Organic Solvents (e.g., Diethyl ether, Hexane): Insoluble or sparingly soluble.

While precise quantitative solubility data is not widely published, the general principle of "like dissolves like" applies. The high polarity of water and lower alcohols allows them to effectively solvate the trimethylsulfonium and bromide ions.

Experimental Protocol: Qualitative Solubility Determination

Objective: To determine the qualitative solubility of trimethylsulfonium bromide in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Sample Addition: Approximately 10-20 mg of trimethylsulfonium bromide is placed into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, 1 mL of a different solvent is added.

-

Mixing: The test tubes are agitated using a vortex mixer for 1-2 minutes to ensure thorough mixing.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Rationale: This rapid screening method provides a practical understanding of suitable solvent systems for reactions involving trimethylsulfonium bromide.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and identification of chemical compounds. The following sections detail the expected spectroscopic signatures of trimethylsulfonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

-

¹H NMR: Due to the symmetry of the trimethylsulfonium cation, all nine protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp peak (a singlet). The chemical shift of this peak will be influenced by the deshielding effect of the positively charged sulfur atom.

-

Expected Chemical Shift (δ): Approximately 2.9 - 3.5 ppm (in DMSO-d₆ or D₂O).

-

-

¹³C NMR: Similar to the protons, the three methyl carbons are chemically equivalent, resulting in a single resonance in the ¹³C NMR spectrum. The chemical shift will be in the aliphatic region but shifted downfield due to the electronegativity of the adjacent sulfur atom.[4]

-

Expected Chemical Shift (δ): Approximately 25 - 30 ppm.

-

Diagram: NMR Spectroscopy Workflow

Caption: A simplified workflow for obtaining and analyzing an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of trimethylsulfonium bromide is expected to be relatively simple, dominated by the vibrations of the methyl groups.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2900-3100 | C-H stretching (methyl) | Medium to Strong |

| ~1450-1470 | C-H bending (asymmetric) | Medium |

| ~1370-1390 | C-H bending (symmetric) | Medium |

The absence of other significant peaks in the functional group region (e.g., O-H, C=O) can be used to confirm the purity of the sample.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For an ionic compound like trimethylsulfonium bromide, the spectrum will show the mass of the cation. Electron ionization (EI) may lead to fragmentation.

-

Cation Mass: The trimethylsulfonium cation ([(CH₃)₃S]⁺) has a mass of 77.17 g/mol . A peak at m/z 77 would be expected.

-

Fragmentation: While the cation is relatively stable, some fragmentation may occur under high-energy ionization conditions. Potential fragment ions could include the loss of a methyl group to give [(CH₃)₂S]⁺ (m/z 62). The bromide anion is not typically observed in positive ion mode mass spectrometry.

Synthesis Overview

Trimethylsulfonium bromide can be synthesized through several routes. A common laboratory preparation involves the reaction of dimethyl sulfoxide (DMSO) with an electrophilic bromine source, such as elemental bromine or benzyl bromide.[6][7][8]

Experimental Protocol: Synthesis from Benzyl Bromide and DMSO

This method represents a convenient and relatively safe laboratory-scale synthesis of trimethylsulfonium bromide.[7][9]

Objective: To synthesize trimethylsulfonium bromide from benzyl bromide and dimethyl sulfoxide.

Materials:

-

Benzyl bromide

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: A solution of benzyl bromide in DMSO is placed in a round-bottom flask equipped with a stir bar and a reflux condenser.

-

Heating: The reaction mixture is heated to 80 °C with stirring and maintained at this temperature for approximately 24 hours.[7]

-

Precipitation: The reaction mixture is allowed to cool to room temperature, during which trimethylsulfonium bromide precipitates as a solid.

-

Isolation and Purification: The solid product is collected by vacuum filtration and washed thoroughly with acetone to remove any unreacted starting materials and byproducts.

-

Drying: The purified trimethylsulfonium bromide is dried under vacuum.

Rationale: This method utilizes readily available starting materials and avoids the use of highly toxic and gaseous methyl bromide. The product precipitates from the reaction mixture upon cooling, simplifying its isolation.

Safety and Handling

Trimethylsulfonium bromide is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of trimethylsulfonium bromide. The data and protocols presented are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this important synthetic reagent. A thorough understanding of its molecular structure, thermal stability, solubility, and spectroscopic characteristics is fundamental to its successful application in the laboratory and beyond.

References

-

Nicodem. (2011, March 4). Trimethylsulfonium bromide and its use for the methylation of phenols. Sciencemadness Discussion Board. [Link]

- Kim, J. H., et al. (2004). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society, 25(1), 13-14.

-

MP Biomedicals. (n.d.). TECHNICAL INFORMATION: Cetyltrimethylammonium bromide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. far-chemical.com [far-chemical.com]

- 2. Trimethylsulfonium bromide 97 3084-53-5 [sigmaaldrich.com]

- 3. mpbio.com [mpbio.com]

- 4. Trimethylsulfonium bromide(3084-53-5) 13C NMR [m.chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Trimethylsulfonium bromide synthesis - chemicalbook [chemicalbook.com]

- 8. Trimethylsulfonium bromide | 3084-53-5 | Benchchem [benchchem.com]

- 9. scispace.com [scispace.com]

Trimethylsulfonium bromide chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Trimethylsulfonium Bromide

Authored by: A Senior Application Scientist

Abstract

Trimethylsulfonium bromide, a prominent member of the sulfonium salt family, is a versatile and valuable reagent in modern organic synthesis. Its utility, particularly in the formation of epoxides via the Johnson-Corey-Chaykovsky reaction and as a selective methylating agent, is fundamentally dictated by its unique electronic and steric structure. This guide provides a comprehensive examination of the chemical architecture and bonding of trimethylsulfonium bromide, intended for researchers, scientists, and professionals in drug development. We will dissect the molecular geometry, the nature of its covalent and ionic interactions, and the spectroscopic evidence that validates its structure. By elucidating the causal relationships between its structure and reactivity, this document aims to equip scientists with the foundational knowledge required for its effective application.

Introduction to Sulfonium Salts: The Case of Trimethylsulfonium Bromide

Sulfonium salts are a class of organosulfur compounds featuring a positively charged sulfur atom bonded to three organic substituents, with the general formula [R₃S]⁺X⁻.[1] These compounds are isostructural with phosphines and possess a distinct pyramidal geometry.[1] A key characteristic is the high barrier to pyramidal inversion at the sulfur atom, which allows for chirality when the substituents are different.[1] Nature itself employs sulfonium salts in critical biological functions; S-adenosyl methionine (SAM), for instance, is a vital cofactor for methylation reactions in living systems.[1]

Trimethylsulfonium bromide, with the chemical formula [(CH₃)₃S]⁺Br⁻, is a quintessential example of this class.[2][3] It is a white, crystalline solid that is soluble in water and other polar solvents, a property stemming directly from its ionic nature.[4][5][6] Its significance in synthetic chemistry is twofold: it serves as a precursor to dimethylsulfonium methylide, a key sulfur ylide for epoxidation, and it functions as a mild electrophilic methylating agent.[1][7] Understanding the precise arrangement of atoms and the distribution of electrons within this salt is paramount to harnessing its synthetic potential.

Molecular Architecture: Geometry and Bonding Analysis

The structure of trimethylsulfonium bromide is best understood by considering its two constituent parts: the trimethylsulfonium cation ([(CH₃)₃S]⁺) and the bromide anion (Br⁻). The solid-state structure consists of layers of these ions held together by electrostatic forces.

The Trimethylsulfonium Cation: A Trigonal Pyramidal Geometry

The core of the molecule's reactivity lies in the structure of the cation. X-ray crystallography studies have definitively established that the trimethylsulfonium cation exhibits a trigonal pyramidal molecular geometry at the central sulfur atom.[1][8][9][10]

-

VSEPR Theory Explanation: This geometry is a direct consequence of the electronic arrangement around the sulfur. The central sulfur atom has four electron domains: three bonding pairs (from the S-C bonds) and one non-bonding lone pair of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, these four domains arrange themselves in a tetrahedral electron geometry to minimize repulsion. However, since one domain is a lone pair, the resulting molecular shape is trigonal pyramidal.[9]

-

Bond Angles and Distances: The repulsive effect of the lone pair is greater than that of the bonding pairs, which compresses the angles between the sulfur-carbon bonds.[8]

The three methyl groups are positioned at the corners of a triangular base, with the sulfur atom at the apex of the pyramid.

Sources

- 1. Trimethylsulfonium bromide | 3084-53-5 | Benchchem [benchchem.com]

- 2. Trimethylsulfonium Bromide | 3084-53-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Sulfonium, trimethyl-, bromide (1:1) | C3H9BrS | CID 2735154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. far-chemical.com [far-chemical.com]

- 7. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Buy Trimethylsulfonium | 676-84-6 [smolecule.com]

- 9. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]

- 10. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Trimethylsulfonium Bromide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of trimethylsulfonium bromide in organic solvents, a critical parameter for its application in pharmaceutical and chemical synthesis. Recognizing the scarcity of published quantitative data, this document offers a detailed framework for understanding, predicting, and experimentally determining its solubility. We delve into the theoretical underpinnings of ionic compound dissolution in organic media and present a robust, step-by-step experimental protocol for accurate solubility measurement. Furthermore, this guide provides comparative solubility data for a structurally analogous compound, tetramethylammonium bromide, to offer qualitative insights. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with sulfonium salts.

Introduction: The Significance of Trimethylsulfonium Bromide and Its Solubility

Trimethylsulfonium bromide, a quaternary sulfonium salt, is a versatile reagent in organic synthesis, most notably as a precursor to dimethylsulfonium methylide for use in the Johnson-Corey-Chaykovsky reaction to generate epoxides from aldehydes and ketones.[1] Its applications extend to being an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The efficiency, and in some cases, the feasibility of reactions involving trimethylsulfonium bromide are intrinsically linked to its solubility in the chosen reaction medium.

A thorough understanding of its solubility profile in various organic solvents is paramount for:

-

Reaction Optimization: Ensuring the reagent is sufficiently dissolved to participate in the desired chemical transformation, thereby maximizing reaction rates and yields.

-

Process Development: Designing scalable and reproducible synthetic routes, including considerations for downstream processing and purification.

-

Formulation: In pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the ability to formulate it into a stable and effective dosage form.

This guide aims to equip the scientific community with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of trimethylsulfonium bromide.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of an ionic compound like trimethylsulfonium bromide in an organic solvent is governed by a delicate balance of intermolecular forces. The adage "like dissolves like" provides a fundamental, albeit simplified, starting point. As an ionic salt, trimethylsulfonium bromide is inherently polar and will exhibit greater solubility in polar solvents.

The dissolution process can be conceptualized as overcoming the lattice energy of the crystalline salt and the subsequent solvation of the trimethylsulfonium cation ([CH₃)₃S⁺]) and the bromide anion (Br⁻) by the solvent molecules.

The Role of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as methanol and ethanol, possess a hydrogen atom bonded to an electronegative atom (e.g., oxygen) and can engage in hydrogen bonding. They are particularly effective at solvating both cations and anions. The hydrogen bond donor capability stabilizes the bromide anion, while the lone pairs on the oxygen atom can interact favorably with the trimethylsulfonium cation.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are polar but lack a hydrogen atom bonded to an electronegative atom, and thus cannot act as hydrogen bond donors. They are efficient at solvating cations due to their dipole moment but are less effective at solvating anions compared to protic solvents.

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are generally poor solvents for ionic compounds like trimethylsulfonium bromide due to their inability to effectively solvate the charged ions and overcome the crystal lattice energy.

Factors Influencing Solubility

Several factors can influence the solubility of trimethylsulfonium bromide:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

Presence of Other Solutes: The presence of other salts or additives can impact solubility through common ion effects or by altering the properties of the solvent.

-

Purity of the Solute and Solvent: Impurities can affect the crystal lattice energy of the solute and the solvating properties of the solvent, thereby influencing solubility.

Figure 1: Conceptual workflow of the dissolution process of trimethylsulfonium bromide.

Quantitative and Qualitative Solubility Data

To provide a point of reference, the following table presents solubility data for tetramethylammonium bromide , a structurally similar quaternary ammonium salt. While not a direct substitute, this data can offer qualitative guidance on the expected solubility trends for trimethylsulfonium bromide in similar solvents.

| Solvent | Chemical Class | Polarity | Solubility of Tetramethylammonium Bromide ( g/100 g of solvent at 25°C) |

| Methanol | Polar Protic | High | 4.32[2] |

| Ethanol | Polar Protic | High | Sparingly soluble[2] |

| Acetonitrile | Polar Aprotic | High | 0.22[2] |

| 1-Butanol | Polar Protic | Medium | 0.062[2] |

| Chloroform | Nonpolar | Low | 0.0057[2] |

| Diethyl Ether | Nonpolar | Low | Insoluble[2] |

Note: The sulfonium cation in trimethylsulfonium bromide is larger and potentially more polarizable than the ammonium cation in tetramethylammonium bromide, which may lead to different solubility behavior. Therefore, the data in the table above should be used for indicative purposes only.

Experimental Protocol for Determining the Solubility of Trimethylsulfonium Bromide

The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of trimethylsulfonium bromide in an organic solvent using the gravimetric method. This method is robust, reliable, and does not require specialized analytical instrumentation beyond a standard laboratory balance and oven.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.[3][4][5]

Materials and Apparatus

-

Trimethylsulfonium bromide (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials with airtight seals (e.g., screw caps with PTFE liners)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of trimethylsulfonium bromide to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that the solution is saturated.[6][7]

-

Add a known volume (e.g., 10 mL) of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is achieved.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are disturbed.

-

To ensure the complete removal of any suspended microcrystals, pass the collected supernatant through a syringe filter into a pre-weighed evaporating dish.[8]

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the trimethylsulfonium bromide (a temperature below its melting point of ~203 °C is recommended, for example, 80-100 °C, depending on the solvent's boiling point).

-

Continue heating until the solute is completely dry and a constant mass is achieved. This can be confirmed by repeated weighing after further drying periods.

-

After drying, place the evaporating dish in a desiccator to cool to room temperature before the final weighing. This prevents the absorption of atmospheric moisture.

-

-

Calculation of Solubility:

-

Mass of the saturated solution: (Mass of evaporating dish + solution) - (Mass of empty evaporating dish)

-

Mass of the dissolved solute: (Mass of evaporating dish + dry solute) - (Mass of empty evaporating dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g of solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

-

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Alternative Analytical Techniques

For more rapid or higher-throughput solubility determination, other analytical techniques can be employed, provided that trimethylsulfonium bromide has a suitable chromophore or can be otherwise detected:

-

UV-Vis Spectroscopy: If trimethylsulfonium bromide exhibits absorbance in the UV-Vis spectrum, a calibration curve can be generated to determine the concentration of the solute in the saturated solution.[9][10][11]

-

Ion Chromatography (IC): This technique can be used to quantify the concentration of the bromide anion in the saturated solution, which directly corresponds to the concentration of the dissolved salt.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the dissolved solute by integrating the signal of the trimethylsulfonium protons against a known internal standard.[15][16][17]

Conclusion and Future Outlook

The solubility of trimethylsulfonium bromide in organic solvents is a fundamental property that dictates its utility in a myriad of chemical and pharmaceutical applications. While quantitative data remains elusive in the public domain, this guide provides a robust theoretical and practical framework for its determination. The provided experimental protocol for the gravimetric method offers a reliable means of obtaining accurate solubility data. For researchers requiring higher throughput, alternative analytical methods have also been outlined.

It is our hope that this guide will not only serve as a practical resource but also stimulate further research into the physicochemical properties of trimethylsulfonium bromide and other sulfonium salts, leading to the generation of a comprehensive and publicly accessible solubility database. Such a resource would be invaluable to the scientific community, fostering greater efficiency and innovation in the fields of organic synthesis and drug development.

References

-

tetramethylammonium bromide. (n.d.). In Chemical Database. Retrieved December 31, 2025, from [Link]

-

13.2: Saturated Solutions and Solubility. (2023, July 7). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

How to prepare a saturated solution. (2016, November 24). Quora. Retrieved December 31, 2025, from [Link]

-

How do you create an accurate saturated solution? (2021, June 29). Reddit. Retrieved December 31, 2025, from [Link]

-

Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Anal Chem, 95(5), 2706-2712. [Link]

-

Koprivnik, S., & Agbaba, D. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 235-253. [Link]

-

Tetrabutylammonium bromide. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved December 31, 2025, from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved December 31, 2025, from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. Retrieved December 31, 2025, from [Link]

-

Facile Preparation of Trimethylsulfonium Bromide. (n.d.). SciSpace. Retrieved December 31, 2025, from [Link]

-

Facile Preparation of Trimethylsulfonium Bromide. (n.d.). Semantic Scholar. Retrieved December 31, 2025, from [Link]

-

Soluble and Red-Shifted Sulfonium Salts. (n.d.). RadTech. Retrieved December 31, 2025, from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved December 31, 2025, from [Link]

-

Tetramethyl ammonium bromide. (n.d.). ChemBK. Retrieved December 31, 2025, from [Link]

-

Determination of Bromide in Water: Methods and Importance. (n.d.). NANOLAB. Retrieved December 31, 2025, from [Link]

-

Can the salt form of my organic compound be determined using NMR? (2018, April 11). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Estimation of bromide and sulphate in common table salt and high purity solar salt employing ion chromatographic technique (NM-10). (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Bromide. (n.d.). SIELC Technologies. Retrieved December 31, 2025, from [Link]

-

Buchberger, W. (1988). Determination of iodide and bromide by ion chromatography with post-column reaction detection. J Chromatogr, 439(1), 129-35. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved December 31, 2025, from [Link]

-

Physico-Chemical Study of Tetrabutylammonium Bromide Solutions in Methanol and Ethanol at Different Temperatures. (2025, May 14). Retrieved December 31, 2025, from [Link]

- US4141920A - Process for the preparation of trimethylsulfoxonium bromide. (n.d.). Google Patents.

-

Gravimetric method of analysis. (n.d.). Retrieved December 31, 2025, from [Link]

-

Goldberg, A. A., & Vernon, A. A. (1951). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. J. Am. Chem. Soc., 73(11), 5487-5488. [Link]

-

UV-visible absorption spectra of different sulfonium salts combining... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved December 31, 2025, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved December 31, 2025, from [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of pharmaceutical sciences, 98(4), 1365-1373. [Link]

-

What is the best methods for measuring the solubility of ionic solids in organic solvents? (2019, November 10). ResearchGate. Retrieved December 31, 2025, from [Link]

-

7: Gravimetric Analysis (Experiment). (2021, September 22). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. Retrieved December 31, 2025, from [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, October 12). IAPC Journals. Retrieved December 31, 2025, from [Link]

Sources

- 1. Trimethylsulfonium bromide | 3084-53-5 | Benchchem [benchchem.com]

- 2. tetramethylammonium bromide [chemister.ru]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. who.int [who.int]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. nano-lab.com.tr [nano-lab.com.tr]

- 14. Determination of iodide and bromide by ion chromatography with post-column reaction detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist’s Technical Guide to Trimethylsulfonium Bromide (CAS No. 3084-53-5): Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent

Trimethylsulfonium bromide (TMSB), identified by CAS number 3084-53-5, is a quaternary sulfonium salt that has carved a significant niche in the landscape of modern organic synthesis.[1] Composed of a trimethylsulfonium cation ([(CH₃)₃S]⁺) and a bromide anion (Br⁻), this unassuming white crystalline solid is a powerhouse of reactivity, primarily recognized for its utility as a methylating agent and, more critically, as a precursor to sulfur ylides for the synthesis of complex organic molecules.[1][2] Its importance extends into pharmaceutical development, where it serves as a key intermediate in the manufacturing of new drug candidates and existing medications.[1][3] This guide offers an in-depth exploration of TMSB, from its fundamental properties and synthesis to its core reactivity and practical applications, providing the field-proven insights necessary for its effective and safe implementation in the laboratory.

Core Physicochemical and Structural Properties

The utility of any reagent is fundamentally tied to its physical and chemical characteristics. TMSB is typically a white to beige crystalline solid or powder.[1] It is characterized by its high solubility in water and other polar organic solvents.[1] The stability of TMSB under normal conditions makes it a versatile and reliable reagent in various chemical processes.[1] Its structure features a central sulfur atom bonded to three methyl groups, resulting in a stable, positively charged ion with a trigonal pyramidal geometry at the sulfur center.[1][2] This configuration is the basis for its chemical reactivity.[1]

Table 1: Key Physicochemical Properties of Trimethylsulfonium Bromide

| Property | Data | Source(s) |

| CAS Number | 3084-53-5 | [1] |

| Chemical Formula | C₃H₉BrS | [1][4] |

| Molecular Weight | 157.07 g/mol | [1][4] |

| Appearance | White to light yellow/beige crystalline solid or powder | [1][5] |

| Melting Point | Decomposes at 172 °C; melts in a sealed tube at ~203-206 °C | [1][2][5] |

| Solubility | Soluble in water and polar solvents | [1][6] |

| SMILES String | [Br-].CC | |

| InChI Key | GOTIICCWNAPLMN-UHFFFAOYSA-M |

Synthesis of Trimethylsulfonium Bromide: A Comparative Analysis

Several methodologies exist for the synthesis of TMSB, each with distinct advantages regarding scalability, safety, and efficiency. The choice of method often depends on the scale of the reaction and the available equipment.

Industrial Standard: Reaction of DMSO with Methyl Bromide

The most common industrial method involves the direct reaction of dimethyl sulfoxide (DMSO) with methyl bromide.[1][7] This reaction is highly exothermic and requires rigorous temperature control to prevent hazardous, runaway decomposition.[1][7][8]

-

Causality Behind Control: Research indicates that maintaining the reaction temperature below 65°C is critical.[1] Industrial protocols often operate between 50°C and 75°C to optimize reaction time and yield while ensuring operational safety.[7][9] Uncontrolled temperature increases can be catalyzed by by-products like hydrogen bromide (HBr), leading to a dangerous chain decomposition of DMSO.[1]

-

Protocol Enhancement: To mitigate this risk, stabilizing agents or scavengers such as trimethyl orthoformate are often incorporated.[1][10] These agents neutralize HBr and water, preventing the autocatalytic decomposition pathway and leading to a safer, higher-yield process.[1] Early methods involved heating the reactants in a sealed tube, but modifications now allow the reaction to be conducted safely under atmospheric pressure.[1][9]

Caption: Workflow for the industrial synthesis of TMSB.

Laboratory Scale Synthesis Routes

Two other methods are frequently employed in a laboratory setting:

-

Reaction with Elemental Bromine: A feasible lab preparation involves the slow, dropwise addition of elemental bromine to DMSO, maintaining a temperature of around 40°C.[8] This reaction is extremely exothermic, and each drop of bromine can react violently with DMSO if addition is not carefully controlled.[8] The mixture is typically stirred for several days, after which the product is precipitated with acetone, yielding approximately 63% TMSB.[8]

-

Modified Kornblum Oxidation: An alternative route involves reacting benzyl bromide with DMSO in the absence of water and a base.[1][11] Instead of producing an aldehyde (the typical Kornblum oxidation product), this pathway yields crystalline TMSB in good yields (~65%) after recrystallization.[1][11][[“]] The reaction is believed to generate methyl bromide and dimethyl sulfide in situ, which then react to form the final product.[11]

Core Reactivity: The Mechanistic Pillars

The synthetic utility of TMSB is rooted in two primary modes of reactivity: its function as a methylating agent and its role as a precursor to dimethylsulfonium methylide for the Corey-Chaykovsky reaction.

Trimethylsulfonium Bromide as a Methylating Agent

TMSB serves as an effective electrophilic methylating agent, capable of transferring a methyl group to a wide range of nucleophiles.[1][8] The driving force for this Sₙ2 reaction is the departure of the neutral and volatile dimethyl sulfide molecule.[1]

A significant application is the O-alkylation of phenols to form aryl methyl ethers.[1] This transformation is typically performed in the presence of a base (e.g., K₂CO₃), which deprotonates the phenol to the more nucleophilic phenoxide ion, facilitating the attack on one of the methyl groups of TMSB.[1][8]

Caption: Mechanism of O-methylation using TMSB.

Precursor to Sulfur Ylides: The Corey-Chaykovsky Reaction

Perhaps the most prominent application of TMSB is as a precursor for the in-situ generation of dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻), a key sulfur ylide.[1] This highly reactive intermediate is generated by the deprotonation of TMSB at one of the methyl carbons using a strong base, such as sodium hydride (NaH) or n-butyllithium.[1]

This ylide is the cornerstone of the Johnson-Corey-Chaykovsky reaction , a powerful method for converting aldehydes and ketones into epoxides (oxiranes).[1]

The mechanism proceeds via two key steps:

-

Nucleophilic Addition: The nucleophilic carbanion of the sulfur ylide attacks the electrophilic carbonyl carbon.[1]

-

Intramolecular Ring Closure: This forms a betaine intermediate, which then undergoes an intramolecular Sₙ2 reaction. The negatively charged oxygen attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide to form the stable three-membered epoxide ring.[1]

Caption: Corey-Chaykovsky epoxidation reaction pathway.

Applications in Drug Development and Advanced Synthesis

The reactivity of TMSB translates into broad applicability, particularly in synthesizing molecular scaffolds relevant to pharmaceuticals.

-

Epoxide and Cyclopropane Synthesis: The Corey-Chaykovsky reaction is a robust and widely employed method for creating epoxides, which are versatile intermediates for more complex molecules.[1] This provides a crucial alternative to the epoxidation of olefins.[1]

-

Pharmaceutical Intermediates: TMSB is utilized in the development of new drug candidates and in the manufacturing processes of existing medications.[1] For instance, it is documented as an intermediate for fungicidal thiazole derivatives and in the synthesis of anesthetic drugs.[7][13] It is also used in the preparation of methylcobalamin, an active form of vitamin B12.[3]

-

Phase-Transfer Catalyst: Beyond its primary roles, TMSB can function as a phase-transfer catalyst, facilitating reactions between organic and inorganic compounds that are otherwise immiscible, thereby enhancing reaction efficiency.[1]

Self-Validating Experimental Protocol: Epoxidation of an Aldehyde

This protocol describes a representative Johnson-Corey-Chaykovsky reaction. The self-validating nature of this procedure lies in the clear conversion of starting material to product, verifiable by standard analytical techniques (e.g., TLC, NMR), with the predictable formation of a volatile, easily removable byproduct.

Objective: To synthesize an epoxide from an aromatic aldehyde using TMSB.

Materials:

-

Trimethylsulfonium bromide (TMSB)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Ylide (Under Inert Atmosphere):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents).

-

Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

-

Add anhydrous DMSO and stir the suspension at room temperature for 45-60 minutes, or until hydrogen evolution ceases, indicating the formation of the dimsyl anion. The solution may turn cloudy or gray.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Formation of the Sulfur Ylide:

-

In a separate flask, dissolve Trimethylsulfonium bromide (1.1 equivalents) in a minimal amount of anhydrous DMSO.

-

Slowly add the TMSB solution to the dimsyl anion suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 15-20 minutes. A clear solution of dimethylsulfonium methylide should form.

-

-

Epoxidation Reaction:

-

Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the sulfur ylide solution back to 0 °C.

-

Add the aldehyde solution dropwise to the ylide solution over 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction by pouring it into a beaker of ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure epoxide.

-

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazards: TMSB is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[14][15] The toxicological properties have not been fully investigated, warranting cautious handling.[16][17]

-

Handling: Always handle TMSB in a well-ventilated area or a chemical fume hood.[14][17] Wear appropriate personal protective equipment (PPE), including safety goggles (EN166 standard), chemical-resistant gloves, and a lab coat.[14][17] Avoid generating dust and prevent contact with skin, eyes, and clothing.[14][16]

-

Storage: TMSB is moisture-sensitive.[14] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][16][17]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not empty into drains.[14]

Conclusion

Trimethylsulfonium bromide is a reagent of significant value, offering a reliable and versatile platform for methylation and, most notably, for the construction of epoxide rings via the Corey-Chaykovsky reaction. Its predictable reactivity, coupled with well-established synthetic protocols, ensures its continued importance in both academic research and the pharmaceutical industry. A thorough understanding of its synthesis, mechanistic pathways, and handling requirements, as detailed in this guide, is paramount for leveraging its full synthetic potential safely and effectively.

References

-

Pharmaresearcher. (n.d.). The Importance of Trimethylsulfoxonium Bromide in Organic Synthesis. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, March 4). Trimethylsulfonium bromide and its use for the methylation of phenols. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsulfonium. Retrieved from [Link]

-

Consensus. (2005, October 20). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

-

SciSpace. (2005). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

-

ResearchGate. (2005). Facile Preparation of Trimethylsulfonium Bromide. Retrieved from [Link]

-

Intech Organics. (n.d.). Trimethylsulfoxonium Bromide. Retrieved from [Link]

- Google Patents. (n.d.). EP0781765A1 - Process for producing trimethylsulfoxonium bromide.

-

Sunrise Chemical. (n.d.). Trimethylsulfonium Bromide - Pharmaceutical Intermediates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0781765 A1 - Process for producing trimethylsulfoxonium bromide. Retrieved from [Link]

Sources

- 1. Trimethylsulfonium bromide | 3084-53-5 | Benchchem [benchchem.com]

- 2. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 3. Trimethylsulfonium bromide | 3084-53-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. far-chemical.com [far-chemical.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. EP0781765A1 - Process for producing trimethylsulfoxonium bromide - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. scispace.com [scispace.com]

- 12. consensus.app [consensus.app]

- 13. Trimethylsulfonium Bromide - Pharmaceutical Intermediates - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbull.com [chemicalbull.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. Trimethylsulfonium bromide(3084-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Spectroscopic Guide to Trimethylsulfonium Bromide: Elucidating Structure Through NMR and IR Analysis

Abstract

Trimethylsulfonium bromide ((CH₃)₃S⁺Br⁻) is a versatile and widely utilized salt in synthetic organic chemistry, most notably as a precursor to dimethylsulfonium methylide for the Corey-Chaykovsky reaction.[1][2][3] Its efficacy in such applications is critically dependent on its structural integrity and purity. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—that define trimethylsulfonium bromide. We will explore the theoretical underpinnings of its spectral features, present validated experimental data, and describe robust protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a definitive understanding of this important reagent.

Introduction: The Trimethylsulfonium Cation and its Counterion

Trimethylsulfonium bromide, a white to cream-colored crystalline powder[4][5], is an onium salt consisting of a positively charged trimethylsulfonium cation and a bromide anion. The cation features a central sulfur atom bonded to three methyl groups, resulting in a trigonal pyramidal geometry.[6] This specific arrangement, with its high degree of symmetry, is the primary determinant of the compound's characteristic spectroscopic signature. Understanding this signature is paramount for confirming the identity and purity of the material before its use in sensitive synthetic applications.

Key Identifiers:

Molecular Structure and Spectroscopic Correlation

The spectroscopic properties of trimethylsulfonium bromide are a direct consequence of its molecular structure. The three methyl groups are chemically and magnetically equivalent. This equivalence is the cornerstone of its NMR spectral simplicity. In IR spectroscopy, the vibrations of the C-H bonds within the methyl groups and the C-S bonds form the basis of the key diagnostic peaks.

Caption: Structure of the Trimethylsulfonium Bromide ion pair.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Basis & Interpretation

Due to the trigonal pyramidal symmetry of the trimethylsulfonium cation, all nine protons on the three methyl groups are chemically equivalent. They exist in the same magnetic environment and do not couple with each other. Consequently, the ¹H NMR spectrum is expected to exhibit a single, sharp signal (a singlet). The integration of this peak should correspond to nine protons. This stark simplicity is a powerful confirmation of the molecule's symmetrical structure.

Experimental Data

When measured in deuterated dimethyl sulfoxide (DMSO-d₆), the nine equivalent protons of trimethylsulfonium bromide produce a singlet at approximately δ 2.9 ppm .[3] The choice of solvent is crucial; DMSO-d₆ is an excellent solvent for polar salts and its residual proton signal (a pentet at δ 2.50 ppm) does not typically interfere with the signal of the analyte.[8][9]

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of trimethylsulfonium bromide and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Spectrometer Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-defined peaks.

-

Acquisition: Acquire the ¹H spectrum using standard parameters. A typical acquisition might involve 8-16 scans, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[8][9]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Basis & Interpretation

Similar to the protons, the three methyl carbon atoms in the trimethylsulfonium cation are chemically equivalent. Therefore, a proton-decoupled ¹³C NMR spectrum will display a single resonance. The observation of a lone peak in the aliphatic region strongly supports the assigned structure.

Experimental Data

The ¹³C NMR spectrum of trimethylsulfonium bromide in DMSO-d₆ shows a single peak for the methyl carbons. While a general range of 25-40 ppm is expected for such structures[1], a representative spectrum from ChemicalBook indicates the chemical shift is approximately δ 26.5 ppm .[10] The residual solvent peak for DMSO-d₆ appears as a septet at δ 39.5 ppm.[9]

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Spectrometer Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and the absence of a Nuclear Overhauser Effect (NOE) for quaternary-like carbons (in this case, carbons attached to a heteroatom without directly bonded protons), a longer acquisition time with a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the residual DMSO-d₆ solvent peak at δ 39.5 ppm.[9]

Infrared (IR) Spectroscopy

Theoretical Basis & Interpretation

IR spectroscopy measures the vibrational modes of a molecule. For trimethylsulfonium bromide, the key diagnostic absorptions arise from the stretching and bending vibrations of the C-H bonds in the methyl groups and the C-S bonds.[1]

-

C-H Stretching: Vibrations from the methyl groups are expected in the 3100-2900 cm⁻¹ region.[1]

-

C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups typically occur at lower wavenumbers.[1]

-

C-S Stretching: The carbon-sulfur stretching vibrations are also characteristic and confirm the sulfonium structure.[1]

Experimental Data

The IR spectrum of solid trimethylsulfonium bromide is characterized by the following key absorption bands:

-

~3020 cm⁻¹: C-H asymmetric stretching of the methyl groups.

-

~2930 cm⁻¹: C-H symmetric stretching of the methyl groups.

-

~1440 cm⁻¹: C-H asymmetric bending (scissoring) of the methyl groups.

-

~1330 cm⁻¹: C-H symmetric bending (umbrella mode) of the methyl groups.

-

~750 cm⁻¹: C-S stretching vibrations.

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of trimethylsulfonium bromide with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Caption: General workflow for the spectroscopic analysis of Trimethylsulfonium Bromide.

Summary of Spectroscopic Data

| Technique | Feature | Observed Value (in DMSO-d₆) | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~2.9 ppm | Singlet, 9H (Equivalent CH₃ groups)[3] |

| ¹³C NMR | Chemical Shift (δ) | ~26.5 ppm | Single peak (Equivalent CH₃ groups)[10] |

| IR (KBr) | C-H Stretch (cm⁻¹) | ~3020, ~2930 | Asymmetric and symmetric methyl stretches |

| C-H Bend (cm⁻¹) | ~1440, ~1330 | Asymmetric and symmetric methyl bends | |

| C-S Stretch (cm⁻¹) | ~750 | Carbon-Sulfur bond vibration |

Conclusion

The spectroscopic profile of trimethylsulfonium bromide is distinct and serves as a reliable method for its identification and quality control. The ¹H and ¹³C NMR spectra are characterized by their simplicity, each showing a single resonance that confirms the high symmetry of the trimethylsulfonium cation. The IR spectrum provides complementary information, with characteristic absorption bands corresponding to the vibrational modes of the methyl and carbon-sulfur bonds. Together, these techniques provide a comprehensive and unambiguous structural confirmation, ensuring the material's suitability for its intended synthetic applications.

References

-

Wiley-VCH. Supporting Information. [Link]

-

Semantic Scholar. Facile Preparation of Trimethylsulfonium Bromide. [Link]

-

SciSpace. Facile Preparation of Trimethylsulfonium Bromide. [Link]

-

ResearchGate. Vibrational spectrum of trimethylsulfonium bromide. [Link]

-

Sciencemadness Discussion Board. Trimethylsulfonium bromide and its use for the methylation of phenols. [Link]

-

ResearchGate. Facile Preparation of Trimethylsulfonium Bromide. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

National Institutes of Health. Trimethylsulfonium | C3H9S+ | CID 1147 - PubChem. [Link]

-

National Institutes of Health. Trimethylsulfoxonium Bromide | C3H9BrOS | CID 11126750 - PubChem. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The University of Manchester. Radical C–C bond formation using sulfonium salts and light - Research Explorer. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. Trimethylsulfonium. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

National Institutes of Health. 33S NMR Spectra of Sulfonium Salts: Calculated and Experimental - PubMed. [Link]

-

ACS Publications. Photochemical (Hetero-)Arylation of Aryl Sulfonium Salts | Organic Letters. [Link]

-

University of Minnesota. Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts | Download Table. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. [Link]

-

ACS Publications. Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts | Organic Letters. [Link]

-

ResearchGate. (PDF) Synthetic Applications of Sulfonium Salts. [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

-

Doc Brown's Chemistry. INFRARED SPECTROSCOPY INDEX spectra analysis interpretation. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

Sources

- 1. Trimethylsulfonium bromide | 3084-53-5 | Benchchem [benchchem.com]

- 2. [PDF] Facile Preparation of Trimethylsulfonium Bromide | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Trimethylsulfonium bromide, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Trimethylsulfonium bromide 97 3084-53-5 [sigmaaldrich.com]

- 6. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 7. Trimethylsulfonium bromide(3084-53-5) IR Spectrum [m.chemicalbook.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. Trimethylsulfonium bromide(3084-53-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Trimethylsulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of trimethylsulfonium bromide ((CH₃)₃S⁺Br⁻). As a compound with increasing relevance in pharmaceutical synthesis and other applications, a thorough understanding of its behavior under thermal stress is paramount for ensuring safety, optimizing reaction conditions, and predicting shelf-life. This document moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of the causality behind its thermal properties and the experimental methodologies used to assess them.

Introduction: The Significance of Thermal Stability in the Context of Trimethylsulfonium Bromide

Trimethylsulfonium bromide is a versatile reagent, notably employed as a precursor for the generation of sulfur ylides, which are crucial in the synthesis of epoxides and cyclopropanes.[1] Its utility as a methylating agent further broadens its applicability in organic synthesis.[1][2] However, the energetic nature of sulfonium salts necessitates a rigorous evaluation of their thermal stability. The potential for exothermic decomposition, influenced by factors such as impurities and reaction conditions, underscores the importance of this analysis.[1]

This guide will delve into the critical aspects of trimethylsulfonium bromide's thermal behavior, providing not just data, but a framework for its interpretation and practical application in a research and development setting.

Physicochemical Properties and General Stability

Trimethylsulfonium bromide is a white to off-white crystalline solid.[3] It is soluble in water and polar organic solvents.[1] Under ambient conditions, it is considered stable.[4] However, it is moisture-sensitive and should be stored in a cool, dry, well-ventilated area in a tightly closed container.[4][5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉BrS | [4][7][8] |

| Molecular Weight | 157.07 g/mol | [3][7][9] |

| Melting Point | Decomposes around 172 °C; melts in a sealed tube at 201-203 °C | [3][10] |

| Appearance | White to light yellow crystalline solid | [1][3] |

The Mechanism of Thermal Decomposition: An Irreversible Transformation

Unlike its iodide counterpart which may exhibit reversible dissolution upon heating, trimethylsulfonium bromide undergoes an irreversible thermal decomposition. The decomposition pathway is initiated by isomerization, followed by degradation into several key products.

The primary decomposition products are:

-

Dimethyl sulfide ((CH₃)₂S)

-

Formaldehyde (CH₂O)

-

Hydrogen bromide (HBr)

Crucially, the generation of hydrogen bromide introduces an autocatalytic component to the decomposition process. HBr can catalyze further degradation, potentially leading to a runaway reaction if not properly controlled.[1] This catalytic cycle significantly lowers the decomposition temperature in the presence of acidic impurities.

Below is a simplified logical diagram illustrating the decomposition pathway.

Caption: Simplified logical flow of the thermal decomposition of trimethylsulfonium bromide.

Experimental Analysis of Thermal Stability

To quantitatively assess the thermal stability of trimethylsulfonium bromide, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset temperature of decomposition and quantifying the mass loss associated with the evolution of volatile decomposition products.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of trimethylsulfonium bromide into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

-

Calculate the percentage of mass loss corresponding to the decomposition step.

-

The following diagram illustrates the typical workflow for a TGA experiment.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on the energetics of thermal events, such as melting and decomposition, indicating whether they are endothermic (heat absorbing) or exothermic (heat releasing).

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of trimethylsulfonium bromide into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases during decomposition.

-

Experimental Parameters:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic or exothermic peaks corresponding to thermal events.

-

Determine the onset temperature and peak temperature of decomposition.

-

Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdecomp).

-

The following diagram outlines the workflow for a DSC experiment.

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Interpreting the Thermal Analysis Data

A combined TGA and DSC analysis of trimethylsulfonium bromide would be expected to show a single, significant mass loss in the TGA thermogram corresponding to an exothermic event in the DSC curve. The onset of this mass loss would typically be in the range of 170-200 °C. The exothermicity of the decomposition is a critical safety consideration, indicating the release of energy during the process.

Illustrative Data Summary (Expected Values):

| Parameter | Expected Observation | Significance |

| TGA Tonset | ~170-200 °C | Indicates the start of significant thermal decomposition. |

| TGA Mass Loss | Significant, corresponding to the loss of volatile products. | Confirms decomposition rather than a phase change. |

| DSC Event | Exothermic peak | Highlights the energetic and potentially hazardous nature of the decomposition. |

| DSC Tonset | Correlates with TGA Tonset | Provides a consistent picture of the decomposition initiation. |